molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0

[1,2]Oxazolo[3,4-C]quinoline

Cat. No.: B11913159
CAS No.: 232-94-0
M. Wt: 170.17 g/mol
InChI Key: PPWRLAMDBATQMH-UHFFFAOYSA-N
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Description

[1,2]Oxazolo[3,4-C]quinoline is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Oxazolo[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with oxazole-forming reagents. For example, a three-component reaction involving acridin-1,2-dione derivatives, aldehydes, and ammonium acetate in N,N-dimethylformamide (DMF) under microwave irradiation has been reported to yield oxazolo[3,4-C]quinoline derivatives . Another approach involves the use of isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids in a one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above could potentially be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2]Oxazolo[3,4-C]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like DMF, ethanol, and acetic acid, and may require heating or microwave irradiation to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated oxazoloquinoline compounds, and other fused heterocyclic systems. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2]Oxazolo[3,4-C]quinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The compound’s ability to form non-covalent interactions with biological molecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,2]Oxazolo[3,4-C]quinoline include other fused heterocyclic systems such as:

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds. Additionally, the versatility in its synthetic routes and the potential for functionalization make it a valuable compound for further research and development.

Properties

CAS No.

232-94-0

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2]oxazolo[3,4-c]quinoline

InChI

InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H

InChI Key

PPWRLAMDBATQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CON=C3C=N2

Origin of Product

United States

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